molecular formula C13H15N3O6 B5148544 Methyl 3,5-diacetamido-4-methyl-2-nitrobenzoate

Methyl 3,5-diacetamido-4-methyl-2-nitrobenzoate

Cat. No.: B5148544
M. Wt: 309.27 g/mol
InChI Key: MXEXEGKNNJVQNE-UHFFFAOYSA-N
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Description

Methyl 3,5-diacetamido-4-methyl-2-nitrobenzoate is an organic compound with a complex structure that includes nitro, acetamido, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-diacetamido-4-methyl-2-nitrobenzoate typically involves multiple steps. One common route starts with the nitration of methyl 3-methylbenzoate to introduce the nitro group. This is followed by acylation reactions to introduce the acetamido groups. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and acetic anhydride for acylation .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of recyclable solvents and catalysts, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diacetamido-4-methyl-2-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3,5-diacetamido-4-methyl-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,5-diacetamido-4-methyl-2-nitrobenzoate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,5-diacetamido-4-methyl-2-nitrobenzoate is unique due to the presence of both acetamido and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 3,5-diacetamido-4-methyl-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O6/c1-6-10(14-7(2)17)5-9(13(19)22-4)12(16(20)21)11(6)15-8(3)18/h5H,1-4H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEXEGKNNJVQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1NC(=O)C)[N+](=O)[O-])C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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